molecular formula C14H26O4S B14700992 Diethyl 3,3'-sulfanediylbis(2,2-dimethylpropanoate) CAS No. 21153-32-2

Diethyl 3,3'-sulfanediylbis(2,2-dimethylpropanoate)

Cat. No.: B14700992
CAS No.: 21153-32-2
M. Wt: 290.42 g/mol
InChI Key: HSSRVDFKYNPBFS-UHFFFAOYSA-N
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Description

Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) is an organic compound with the molecular formula C₁₄H₂₆O₄S It is characterized by the presence of ester functional groups and a sulfur atom linking two identical ester moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) can be synthesized through the esterification of 3,3’-sulfanediylbis(2,2-dimethylpropanoic acid) with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the synthesis of diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and ethanol.

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 3,3’-sulfanediylbis(2,2-dimethylpropanoic acid) and ethanol.

    Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing the active carboxylic acids, which may interact with biological molecules. The sulfur atom can participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,3’-oxydiylbis(2,2-dimethylpropanoate): Similar structure but with an oxygen atom instead of sulfur.

    Diethyl 3,3’-selenodiylbis(2,2-dimethylpropanoate): Similar structure but with a selenium atom instead of sulfur.

Uniqueness

Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) is unique due to the presence of the sulfur atom, which imparts distinct chemical and physical properties compared to its oxygen and selenium analogs

Properties

CAS No.

21153-32-2

Molecular Formula

C14H26O4S

Molecular Weight

290.42 g/mol

IUPAC Name

ethyl 3-(3-ethoxy-2,2-dimethyl-3-oxopropyl)sulfanyl-2,2-dimethylpropanoate

InChI

InChI=1S/C14H26O4S/c1-7-17-11(15)13(3,4)9-19-10-14(5,6)12(16)18-8-2/h7-10H2,1-6H3

InChI Key

HSSRVDFKYNPBFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CSCC(C)(C)C(=O)OCC

Origin of Product

United States

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